It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
Aconosine(cas 38839-95-1) is a new chemical class of ganglion blocking agent and myorelaxant of reversible type. Bisnorditerpene AlkaloidDerived from the plant Aconitum nasutum (Ranunculaceae family) It is an N-cholinoblocker with an EC50 of N-cholinolythic activity of 10-5 g/ml on whole animal.
Aconosine
CAS No.: 38839-95-1
VCID: VC20762889
Molecular Formula: C22H35NO4.HCl
Molecular Weight: 377.51 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description |
Aconosine is a naturally occurring compound found in certain species of the genus Aconitum, such as Aconitum piepunense and Aconitum forrestii . It belongs to the class of diterpene alkaloids, which are known for their complex structures and diverse biological activities. This article aims to provide a comprehensive overview of aconosine, including its chemical properties, occurrence, and any available research findings. Occurrence and IsolationAconosine is isolated from plants of the Aconitum genus, which are commonly found in mountainous regions. These plants are known for their medicinal properties, although they can also be toxic due to the presence of various alkaloids . The isolation of aconosine involves complex extraction and purification processes to obtain the compound in its pure form. Research Findings
Future DirectionsGiven the complex structure and potential biological activities of aconosine, further research is needed to fully understand its pharmacological properties. This includes investigating its effects on the central nervous system and cardiovascular health, as well as exploring its structure-activity relationships. Such studies could contribute to the development of new therapeutic agents derived from natural products. |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 38839-95-1 | |||||||||
Product Name | Aconosine | |||||||||
Molecular Formula | C22H35NO4.HCl | |||||||||
Molecular Weight | 377.51 g/mol | |||||||||
IUPAC Name | 11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |||||||||
Standard InChI | InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |||||||||
Standard InChIKey | VCOQRRVEIUTMFC-UHFFFAOYSA-N | |||||||||
SMILES | CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |||||||||
Canonical SMILES | CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |||||||||
Appearance | White powder | |||||||||
Purity | > 98% | |||||||||
Synonyms | 1alpha, 16beta-Dimethoxy, 8beta,14alpha-dihydroxy, N-ethylaconitane hydrochloride | |||||||||
Reference | - Edwards O., Kolt R.,Purushothaman K. /Can. J. Chem., 1983, 61, 1194. | |||||||||
PubChem Compound | 170126 | |||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume